molecular formula C28H33N7O7 B14613815 Glycyl-L-phenylalanylglycylglycyl-L-tryptophylglycine CAS No. 60341-75-5

Glycyl-L-phenylalanylglycylglycyl-L-tryptophylglycine

Cat. No.: B14613815
CAS No.: 60341-75-5
M. Wt: 579.6 g/mol
InChI Key: SLCHETWVOZBBLL-VXKWHMMOSA-N
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Description

Glycyl-L-phenylalanylglycylglycyl-L-tryptophylglycine is a complex peptide composed of multiple amino acids, including glycine, phenylalanine, and tryptophan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-phenylalanylglycylglycyl-L-tryptophylglycine typically involves the stepwise coupling of amino acids using peptide synthesis techniques. The process begins with the protection of amino groups to prevent unwanted reactions. The amino acids are then activated using reagents such as carbodiimides or phosphonium salts, which facilitate the formation of peptide bonds. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and the presence of catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that allow for the precise control of reaction conditions and the sequential addition of amino acids. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and high yields.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-phenylalanylglycylglycyl-L-tryptophylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized products.

    Reduction: Reduction reactions can target disulfide bonds if present, leading to the cleavage of these bonds.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various amino acid derivatives for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the tryptophan residue can lead to the formation of kynurenine, while reduction of disulfide bonds results in the formation of free thiol groups.

Scientific Research Applications

Glycyl-L-phenylalanylglycylglycyl-L-tryptophylglycine has several scientific research applications:

    Chemistry: It is used as a model compound to study peptide synthesis and the behavior of peptides under various chemical conditions.

    Biology: The compound is used in studies related to protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.

    Medicine: Research is being conducted to explore its potential therapeutic applications, including its role in drug delivery systems and as a potential therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Glycyl-L-phenylalanylglycylglycyl-L-tryptophylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may interact with enzymes involved in protein synthesis or degradation, affecting the overall protein turnover in cells.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-phenylalanine: A simpler dipeptide composed of glycine and phenylalanine.

    Glycylglycine: The simplest dipeptide, composed of two glycine residues.

    L-tryptophylglycine: A dipeptide composed of tryptophan and glycine.

Uniqueness

Glycyl-L-phenylalanylglycylglycyl-L-tryptophylglycine is unique due to its complex structure, which includes multiple amino acids with distinct properties. This complexity allows it to interact with a wide range of molecular targets and participate in various biochemical processes, making it a valuable compound for research and industrial applications.

Properties

CAS No.

60341-75-5

Molecular Formula

C28H33N7O7

Molecular Weight

579.6 g/mol

IUPAC Name

2-[[(2S)-2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid

InChI

InChI=1S/C28H33N7O7/c29-12-23(36)34-21(10-17-6-2-1-3-7-17)27(41)32-14-24(37)31-15-25(38)35-22(28(42)33-16-26(39)40)11-18-13-30-20-9-5-4-8-19(18)20/h1-9,13,21-22,30H,10-12,14-16,29H2,(H,31,37)(H,32,41)(H,33,42)(H,34,36)(H,35,38)(H,39,40)/t21-,22-/m0/s1

InChI Key

SLCHETWVOZBBLL-VXKWHMMOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O)NC(=O)CN

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)O)NC(=O)CN

Origin of Product

United States

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